

Application Notes and Protocols for In Vitro Fungicide Susceptibility Testing of Fenhexamid

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Compound of Interest

Compound Name: *Fenhexamid-1-pentanoic acid*

Cat. No.: *B2821420*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro susceptibility testing of the fungicide Fenhexamid. The information is intended to guide researchers in accurately determining the efficacy of Fenhexamid against various fungal pathogens, particularly *Botrytis cinerea*, the causal agent of gray mold.

Introduction

Fenhexamid is a locally systemic, protectant fungicide belonging to the hydroxylanilide chemical class.^{[1][2]} Its primary mode of action is the inhibition of the 3-keto reductase enzyme (encoded by the *erg27* gene) involved in the C4-demethylation step of sterol biosynthesis in fungi.^{[1][3][4]} This disruption of ergosterol production, a vital component of the fungal cell membrane, leads to impaired fungal growth and development.^[1] Fenhexamid is particularly effective against *Botrytis* species and is used to control gray mold on a variety of crops, including grapes, berries, and tomatoes.^[2] In vitro susceptibility testing is a critical tool for monitoring the emergence of resistance, evaluating the efficacy of new formulations, and understanding the fundamental mechanisms of fungicide action.

Key Principles of In Vitro Susceptibility Testing

In vitro susceptibility testing for fungicides like Fenhexamid typically involves exposing a target fungal isolate to a range of fungicide concentrations in a suitable culture medium. The effect of the fungicide on fungal growth is then quantified, most commonly by measuring the inhibition of

mycelial growth or spore germination. The primary metric derived from this testing is the Effective Concentration 50 (EC50), which represents the concentration of the fungicide that inhibits fungal growth by 50% compared to a control with no fungicide.[\[5\]](#)[\[6\]](#)

Data Presentation: Quantitative Susceptibility Data

The following tables summarize reported EC50 values for Fenhexamid against various fungal isolates, primarily *Botrytis cinerea*. These values can vary based on the specific isolate, the testing methodology, and the geographical origin.

Table 1: In Vitro Susceptibility of *Botrytis cinerea* to Fenhexamid (Mycelial Growth Inhibition)

Fungal Isolate(s)	Geographic Origin	EC50 Range (µg/mL or ppm)	Reference
B. cinerea isolates	Not Specified	0.03 - 0.223	
B. cinerea isolates from tomato	Not Specified	Most between 0.025 and 0.05	
B. cinerea isolates from cut roses	Colombia	0.02 - 4.21	[7] [8]
Wild-type B. cinerea	Not Specified	0.19	[9]
Fenhexamid-resistant B. cinerea mutants	Lab-generated	10 - 570 (Resistance Factor)	[9]
B. cinerea isolates from greenhouse strawberries	China	0.05 - 0.40	[10]
B. cinerea isolates from grapes	Not Specified	>0.1 (classified as resistant)	[11]

Table 2: Classification of Fenhexamid Resistance in *Botrytis cinerea* Based on EC50 Values

Resistance Level	EC50 (µg/mL or ppm)	Reference
Sensitive	< 1	[7] [8]
Low Resistance	1 to 5	[7] [8]
Weak Resistance	5 to 10	[7] [8]
Moderate Resistance	10 to 50	[7] [8]
High Resistance	> 50	[7] [8]

Experimental Protocols

Protocol 1: Determination of EC50 by Mycelial Growth Inhibition (Amended Media Assay)

This protocol describes the most common method for determining the in vitro susceptibility of filamentous fungi to Fenhexamid.

1. Materials

- Pure culture of the fungal isolate to be tested
- Fenhexamid (analytical grade, >98% purity)
- Appropriate solvent for Fenhexamid (e.g., acetone or ethanol)
- Culture medium:
 - Potato Dextrose Agar (PDA) is commonly used.
 - Sisler medium (0.2% KH₂PO₄, 0.15% K₂HPO₄, 0.1% (NH₄)₂SO₄, 0.05% MgSO₄·7H₂O, 1% glucose, 0.2% yeast extract, and 1.25% bacteriological agar) is also reported for *B. cinerea*.[\[7\]](#)[\[8\]](#)
- Sterile Petri dishes (90 mm diameter)
- Sterile cork borer or scalpel

- Incubator set to the optimal growth temperature for the fungus (e.g., 25°C for *B. cinerea*)
- Ruler or calipers for measuring colony diameter

2. Preparation of Fungicide Stock Solution

- Accurately weigh a known amount of analytical grade Fenhexamid.
- Dissolve the Fenhexamid in a minimal amount of a suitable solvent (e.g., acetone or ethanol) to prepare a high-concentration stock solution (e.g., 10,000 ppm).
- Store the stock solution in a sterile, tightly sealed container at 4°C in the dark.

3. Preparation of Fungicide-Amended Media

- Prepare the desired culture medium (e.g., PDA) according to the manufacturer's instructions and sterilize by autoclaving.
- Allow the autoclaved medium to cool in a water bath to approximately 50-55°C.
- Prepare a series of Fenhexamid concentrations to be tested. A common range for initial screening is 0, 0.01, 0.1, 1, 10, and 100 µg/mL.[\[8\]](#)
- For each concentration, add the appropriate volume of the Fenhexamid stock solution to the molten agar to achieve the desired final concentration. Ensure thorough mixing.
- For the control plates (0 µg/mL), add the same volume of solvent used for the fungicide dilutions to account for any potential effects of the solvent on fungal growth.
- Pour the fungicide-amended and control media into sterile Petri dishes (approximately 20 mL per plate) and allow them to solidify.

4. Inoculation

- From the margin of an actively growing, young (3-5 days old) culture of the fungal isolate, take a mycelial plug using a sterile cork borer (e.g., 5 mm diameter).

- Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.
- Each concentration should be tested in triplicate.

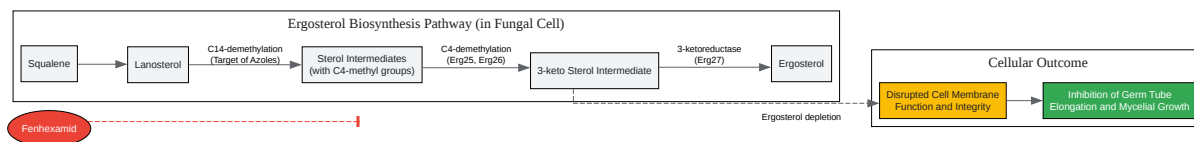
5. Incubation

- Incubate the plates in the dark at the optimal growth temperature for the fungal isolate (e.g., 25°C for *B. cinerea*).^[8]
- Incubate for a period sufficient for the colony on the control plates to reach a substantial diameter without covering the entire plate (e.g., 3-5 days).^[8]

6. Data Collection and Analysis

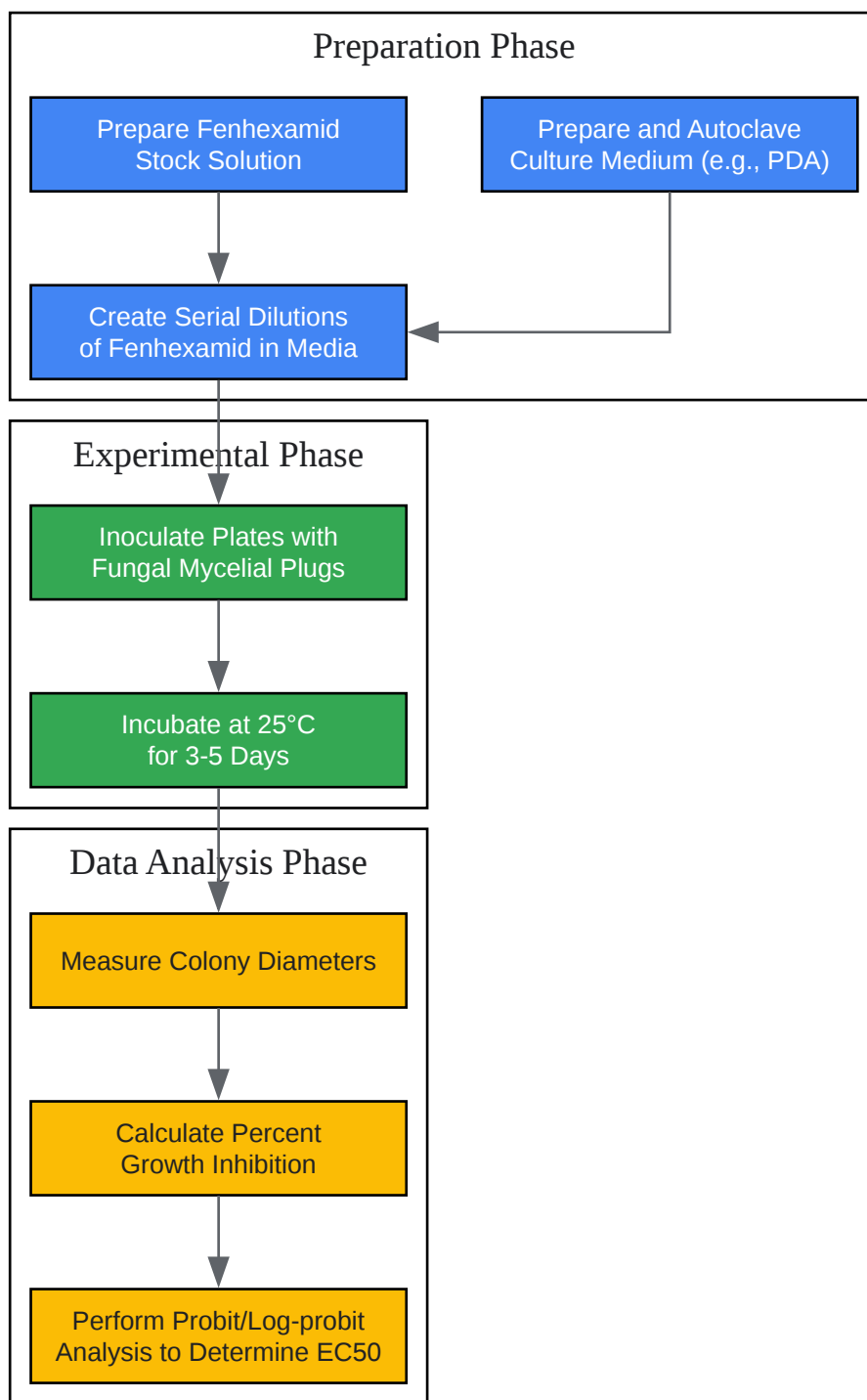
- After the incubation period, measure the diameter of the fungal colony in two perpendicular directions for each plate.
- Calculate the average diameter for each replicate.
- Calculate the percentage of mycelial growth inhibition for each fungicide concentration using the following formula:
 - $\text{Inhibition (\%)} = [(\text{Average diameter of control} - \text{Average diameter of treatment}) / \text{Average diameter of control}] \times 100$
- To determine the EC50 value, perform a Probit or Log-probit analysis by plotting the percentage of inhibition against the logarithm of the fungicide concentration.^{[7][8]} Statistical software packages such as Minitab, SAS, or GraphPad Prism can be used for this analysis.^{[7][8][12]}

Mandatory Visualizations



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Caption: Mode of action of Fenhexamid in the fungal ergosterol biosynthesis pathway.



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Caption: Experimental workflow for determining Fenhexamid EC50 values.

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